

# Spectroscopic Analysis of Ethyl 6-chloronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 6-chloronicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 6-chloronicotinate**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Ethyl 6-chloronicotinate**. The data presented below was obtained in a Dimethyl sulfoxide (DMSO-d<sub>6</sub>) solution.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	H2 (Pyridine ring)
Data not available	Data not available	Data not available	H4 (Pyridine ring)
Data not available	Data not available	Data not available	H5 (Pyridine ring)
Data not available	Data not available	Data not available	-OCH <sub>2</sub> CH <sub>3</sub>
Data not available	Data not available	Data not available	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Specific experimental chemical shift values, multiplicity, and integration for the protons of **Ethyl 6-chloronicotinate** are not publicly available in the immediate search results. The assignments are based on the known structure of the molecule. Predicted <sup>1</sup>H NMR data suggests approximate chemical shifts around 8.3 ppm (s, 1H), 6.5 ppm (s, 1H), 4.3 ppm (q, 2H), and 1.3 ppm (t, 3H) for the aromatic and ethyl protons, respectively[1].

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C2 (Pyridine ring)
Data not available	C3 (Pyridine ring)
Data not available	C4 (Pyridine ring)
Data not available	C5 (Pyridine ring)
Data not available	C6 (Pyridine ring)
Data not available	C=O (Ester)
Data not available	-OCH <sub>2</sub> CH <sub>3</sub>
Data not available	-OCH <sub>2</sub> CH <sub>3</sub>

Note: While a publication indicates that the  $^{13}\text{C}$  NMR spectrum for **Ethyl 6-chloronicotinate** has been recorded, the specific experimental chemical shifts are not available in the provided search results[2]. Predicted data can serve as a reference, but experimental verification is recommended[3].

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **Ethyl 6-chloronicotinate** based on their characteristic vibrational frequencies. The spectrum for this compound was recorded in the solid phase.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	Data not available	C-H stretch (Aromatic)
Data not available	Data not available	C-H stretch (Aliphatic)
Data not available	Data not available	C=O stretch (Ester)
Data not available	Data not available	C=N stretch (Pyridine ring)
Data not available	Data not available	C=C stretch (Pyridine ring)
Data not available	Data not available	C-O stretch (Ester)
Data not available	Data not available	C-Cl stretch

Note: A publication confirms the recording of the FT-IR spectrum for **Ethyl 6-chloronicotinate**[2]. However, a detailed table of experimental peak positions and intensities is not provided in the search results. General IR absorption tables can be used to predict the approximate regions for these functional groups[4][5]. PubChem also indicates the availability of an ATR-IR spectrum from a commercial source[6].

## Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra, which can be adapted for the analysis of **Ethyl 6-chloronicotinate**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **Ethyl 6-chloronicotinate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Use a high-resolution NMR spectrometer, operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR, to ensure good spectral resolution.
  - Tune the instrument and shim the magnetic field to achieve homogeneity before acquiring the spectrum.
- Data Acquisition:
  - For <sup>1</sup>H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can range from 8 to 16 for a moderately concentrated sample.
  - For <sup>13</sup>C NMR, a standard proton-decoupled experiment is used to simplify the spectrum. A greater number of scans will be required due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the correct absorptive mode.
  - Perform a baseline correction to obtain a flat baseline.

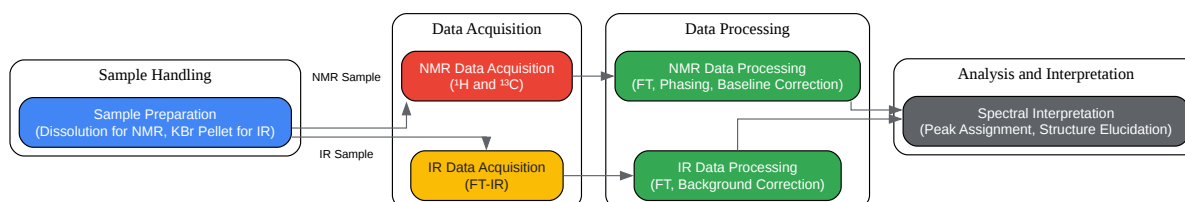
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

## FT-IR Spectroscopy Protocol (Solid Phase)

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **Ethyl 6-chloronicotinate** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure to form a thin, transparent or translucent pellet.
- Instrument Setup:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
- Data Acquisition:
  - Acquire the sample spectrum over the desired range, typically 4000-400 cm<sup>-1</sup>.
  - To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
- Data Processing:
  - The spectrometer's software will perform a Fourier transform on the interferogram to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify and label the significant absorption bands.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a compound like **Ethyl 6-chloronicotinate**.



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Caption: Workflow for Spectroscopic Analysis.

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